molecular formula C9H9BrO B586869 2-Bromo-4'-methylacetophenone-d3 CAS No. 959605-55-1

2-Bromo-4'-methylacetophenone-d3

Cat. No.: B586869
CAS No.: 959605-55-1
M. Wt: 216.092
InChI Key: KRVGXFREOJHJAX-FIBGUPNXSA-N
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Description

2-Bromo-4’-methylacetophenone-d3 is a deuterated derivative of 2-Bromo-4’-methylacetophenone. This compound is often used in research and development, particularly in the study of organic synthesis reactions. The deuterium labeling helps in investigating reaction mechanisms and kinetics by replacing hydrogen atoms with deuterium.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4’-methylacetophenone-d3 typically involves the bromination of 4’-methylacetophenone. The process can be carried out using N-bromosuccinimide (NBS) in the presence of a catalyst such as trimethylsilyl trifluoromethanesulfonate (TMS-OTf) in acetonitrile at room temperature for 24 hours . The deuterated form is achieved by replacing the hydrogen atoms with deuterium during the synthesis process.

Industrial Production Methods

Industrial production of 2-Bromo-4’-methylacetophenone-d3 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4’-methylacetophenone-d3 undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of 4’-methylacetophenone derivatives.

    Reduction: Formation of 4’-methylphenylethanol.

    Oxidation: Formation of 4’-methylbenzoic acid.

Scientific Research Applications

2-Bromo-4’-methylacetophenone-d3 is widely used in scientific research due to its unique properties:

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromoacetophenone
  • 2-Bromo-4’-methoxyacetophenone
  • 2-Bromo-4’-nitroacetophenone
  • 2-Bromo-4’-fluoroacetophenone
  • 2-Bromo-4’-chloroacetophenone

Uniqueness

2-Bromo-4’-methylacetophenone-d3 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. This labeling provides enhanced stability and allows for more precise studies of reaction mechanisms and kinetics. The presence of the methyl group also influences its reactivity and the types of reactions it can undergo .

Properties

IUPAC Name

2-bromo-1-[4-(trideuteriomethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5H,6H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVGXFREOJHJAX-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=CC=C(C=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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